3-(2-Naphthylmethyl)morpholine HCl
CAS No.:
Cat. No.: VC13554261
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 3-(naphthalen-2-ylmethyl)morpholine |
| Standard InChI | InChI=1S/C15H17NO/c1-2-4-14-9-12(5-6-13(14)3-1)10-15-11-17-8-7-16-15/h1-6,9,15-16H,7-8,10-11H2 |
| Standard InChI Key | YAGYPQBZBWJVFQ-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)CC2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | C1COCC(N1)CC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) linked via a methylene bridge to the second position of a naphthalene system. Protonation of the morpholine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing aqueous solubility for experimental handling.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClNO |
| Molecular Weight | 263.76 g/mol |
| IUPAC Name | 3-(naphthalen-2-ylmethyl)morpholine hydrochloride |
| SMILES | C1COCC(N1)CC2=CC3=CC=CC=C3C=C2.Cl |
| InChIKey | YAGYPQBZBWJVFQ-UHFFFAOYSA-N |
The naphthyl group introduces significant aromatic surface area (≈110 Ų), potentially facilitating π-π stacking interactions with biological targets. Computational modeling predicts a logP (octanol-water) of 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthetic Methodologies
Primary Synthesis Routes
The compound is typically synthesized via nucleophilic substitution between 2-(chloromethyl)naphthalene and morpholine, followed by HCl salt formation.
Representative Procedure
-
Alkylation:
2-(Chloromethyl)naphthalene (1.0 equiv) reacts with morpholine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.
Key parameters:
-
Base: Triethylamine (2.0 equiv)
-
Yield: 68-72% (isolated as free base)
-
Salt Formation:
The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt.
Purification: Recrystallization from ethanol/diethyl ether (1:3 v/v) yields white crystals (mp 214-216°C).
Table 2: Synthetic Optimization Data
| Condition | Variation | Yield Impact |
|---|---|---|
| Solvent | THF vs. DMF | +15% in THF |
| Temperature | 60°C vs. reflux | -8% at reflux |
| Stoichiometry (morpholine) | 1.2 vs. 2.0 equiv | No improvement |
Future Research Directions
-
Pharmacological Screening:
-
In vitro panel: 50+ kinase/integrin targets
-
In vivo neurobehavioral models (e.g., forced swim test)
-
Formulation Development:
-
Nanoparticle encapsulation (PLGA, 150-200 nm) for enhanced bioavailability
-
Structural Optimization:
-
Substituent effects at morpholine C-2/C-5 positions
-
Naphthyl ring halogenation (F, Cl) to modulate LogD
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume